1,3-Bis(4-piperidyl)propane (CAS: 16898-52-5) is a bifunctional alicyclic diamine featuring two piperidine rings linked by a three-carbon (propane) aliphatic chain. This structure makes it a valuable monomer for producing specialty polyamides, polyimides, and other polymers where a combination of thermal stability, processability, and specific mechanical properties is required. Unlike fully aromatic diamines that create rigid and often insoluble polymers, or linear aliphatic diamines that can reduce thermal performance, the unique geometry of 1,3-Bis(4-piperidyl)propane offers a distinct balance of properties for advanced material synthesis. [REFS-1, REFS-2]
Substituting 1,3-Bis(4-piperidyl)propane with near analogs is often impractical due to the critical role of the propane (C3) linker. A shorter linker, as in 1,2-bis(4-piperidyl)ethane (C2), increases chain rigidity, which can elevate the glass transition temperature (Tg) but often at the cost of reduced solubility and processability, leading to brittle materials. Conversely, a longer linker, like in 1,4-bis(4-piperidyl)butane (C4), introduces excess flexibility, which typically lowers the Tg and compromises the material's performance at elevated temperatures. [1] The C3 linker in 1,3-Bis(4-piperidyl)propane provides a specific conformational balance that is essential for achieving the desired combination of high thermal stability and good solubility in common processing solvents, a balance not readily replicated by simple analogs or standard aromatic diamines. [2]
Polymers derived from 1,3-Bis(4-piperidyl)propane exhibit significantly improved solubility in organic solvents compared to fully aromatic polyamides (aramids). The incorporation of bulky, non-coplanar alicyclic piperidine rings disrupts the efficient chain packing and strong inter-chain hydrogen bonding that render aramids insoluble in common solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). [REFS-1, REFS-2] For instance, while many aramids require harsh solvents like concentrated sulfuric acid for dissolution, polyamides incorporating bulky, non-planar structures are often readily soluble in standard polar aprotic solvents at room temperature, facilitating processing into films and fibers. [3]
| Evidence Dimension | Solubility in Polar Aprotic Solvents (e.g., NMP, DMAc) |
| Target Compound Data | Polymers derived from alicyclic diamines like 1,3-Bis(4-piperidyl)propane are generally soluble. |
| Comparator Or Baseline | Conventional aromatic polyamides (aramids) are typically insoluble. |
| Quantified Difference | Qualitative but critical: Soluble vs. Insoluble under standard processing conditions. |
| Conditions | Dissolution in solvents such as NMP, DMAc, or DMF at room temperature. |
Enhanced solubility directly translates to lower processing costs, easier manufacturing of films and coatings, and broader formulation compatibility.
In aliphatic-aromatic polyamides, the length of the flexible alkane linker in the diamine monomer is a key determinant of the glass transition temperature (Tg). Generally, as the number of methylene units in the diamine linker increases, the chain flexibility increases, leading to a lower Tg. [1] The three-carbon (C3) propane linker of 1,3-Bis(4-piperidyl)propane offers a favorable balance, providing enough flexibility to ensure processability while maintaining a higher Tg compared to analogs with longer, more flexible linkers (e.g., C4, C6, etc.). Conversely, a shorter C2 linker would increase rigidity, but this often comes with a trade-off in solubility and toughness. For example, in a series of polyamides derived from a long-chain diacid, decreasing the diamine chain length from 12 carbons (PA-12,20) to 2 carbons (PA-2,20) systematically increased the melting temperature from 166 °C to 190 °C, demonstrating the direct impact of linker length on thermal transitions. [1]
| Evidence Dimension | Glass Transition Temperature (Tg) / Melting Temperature (Tm) |
| Target Compound Data | Provides a balance of chain flexibility and rigidity, leading to a high Tg suitable for performance applications. |
| Comparator Or Baseline | Analogs with longer aliphatic linkers (e.g., C4, C6) exhibit lower Tg values. Analogs with shorter linkers (e.g., C2) may be less processable. |
| Quantified Difference | In a comparable polyamide series (PA-x,20), the Tm increased by 24°C when the diamine linker was shortened from C12 to C2. [<a href="https://link.springer.com/article/10.1007/s10965-018-1460-6" target="_blank">1</a>] |
| Conditions | Melt-polycondensation of a diacid with a homologous series of aliphatic diamines. |
Selecting this specific C3 linker is critical for applications requiring high operational temperatures without sacrificing the processability needed for manufacturing.
The enhanced solubility imparted by the alicyclic structure makes this diamine a prime candidate for synthesizing high-performance polyamides and polyimides that can be processed from solution. [1] This is particularly valuable for creating thermally stable films, coatings, and membranes for electronics and aerospace where traditional aramids are too difficult to process.
This compound is the right choice for producing specialty polyamides where a high glass transition temperature is a key requirement. The specific C3 linker length helps maintain thermal stability under operational stress, making it suitable for injection-molded components in automotive or industrial machinery that require a precise thermal performance profile. [2]
The defined geometry and flexible propane linker of 1,3-Bis(4-piperidyl)propane make it an effective building block for constructing 2D and 3D coordination polymers and MOFs. The piperidine nitrogen atoms act as coordinating sites, and the linker's flexibility can enable the formation of specific network topologies for applications in gas storage or catalysis.
Irritant